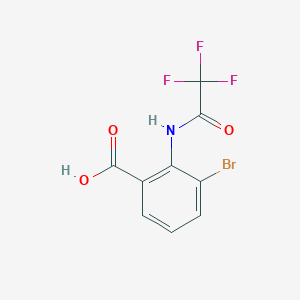
3-Bromo-2-(trifluoroacetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(trifluoroacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a trifluoroacetamido group, and a carboxylic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoroacetamido)benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-aminobenzoic acid to introduce the bromine atom at the 3-position. This is followed by the acylation of the amino group with trifluoroacetic anhydride to form the trifluoroacetamido group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The trifluoroacetamido group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reducing the trifluoroacetamido group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation reactions.
Major Products
Substitution: Formation of 3-iodo-2-(trifluoroacetamido)benzoic acid.
Reduction: Formation of 3-bromo-2-aminobenzoic acid.
Oxidation: Formation of this compound derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-fluorobenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-2-(trifluoromethyl)benzoic acid
Uniqueness
3-Bromo-2-(trifluoroacetamido)benzoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5BrF3NO3 |
|---|---|
Molekulargewicht |
312.04 g/mol |
IUPAC-Name |
3-bromo-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5BrF3NO3/c10-5-3-1-2-4(7(15)16)6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
InChI-Schlüssel |
DUXJRJWZBPAZSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)NC(=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
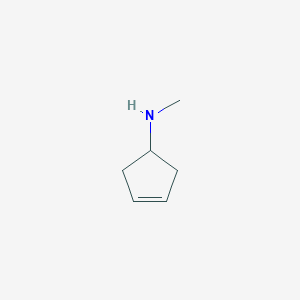
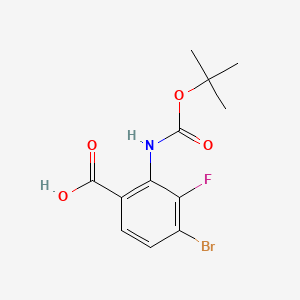
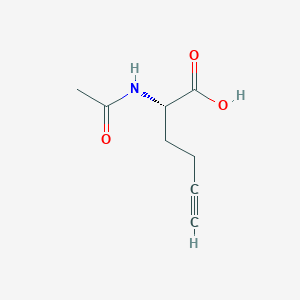
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B13493640.png)
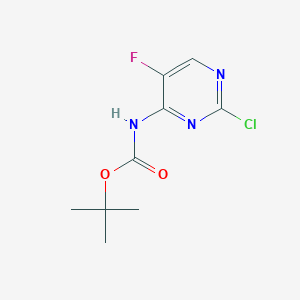
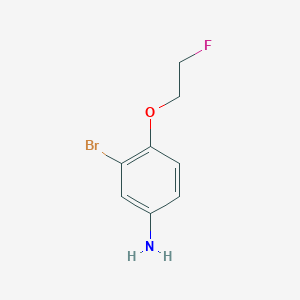
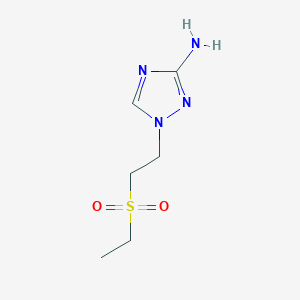
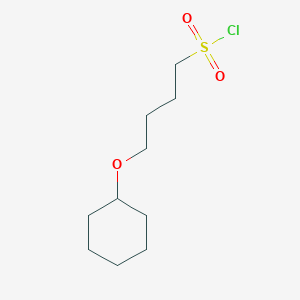
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)
![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)
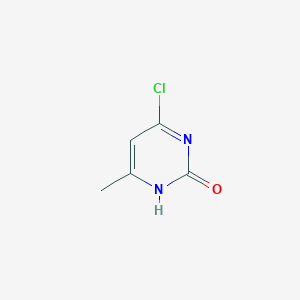
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
